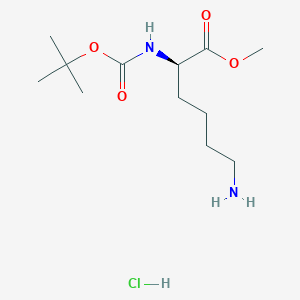

Boc-Lys-OMe.HCl

Description

BenchChem offers high-quality Boc-Lys-OMe.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys-OMe.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H25ClN2O4 |

|---|---|

Molecular Weight |

296.79 g/mol |

IUPAC Name |

methyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 |

InChI Key |

NNUQENKCQXPGJG-SBSPUUFOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)OC.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Boc-Lys-OMe.HCl CAS 55757-60-3 properties

The Definitive Technical Guide to Boc-Lys-OMe·HCl (CAS 55757-60-3): Orthogonal Strategies and Bioconjugation Protocols

Executive Summary

In the landscape of modern peptide synthesis and bioconjugation, achieving site-selective modification requires building blocks with highly predictable, orthogonal reactivity. Boc-Lys-OMe·HCl (

Physicochemical Properties & Structural Logic

Boc-Lys-OMe·HCl is engineered for stability and selective deprotection. The free

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|

| Chemical Name |

Data supported by Sigma-Aldrich and Santa Cruz Biotechnology standards 12.

The Causality of Orthogonal Protection

The true power of Boc-Lys-OMe lies in its bidirectional, orthogonal cleavage profile.

-

Acid-Labile N-Terminus: The tert-butyloxycarbonyl (Boc) group is cleaved by strong acids like Trifluoroacetic acid (TFA).

-

Base-Labile C-Terminus: The methyl ester (OMe) is highly stable to acidic conditions but is easily saponified using mild bases like Lithium Hydroxide (LiOH).

This orthogonality allows the chemist to derivatize the

Orthogonal deprotection pathways of Boc-Lys-OMe following epsilon-amine derivatization.

Application 1: Synthesis of Advanced Click-Chemistry Payloads

Site-specific incorporation of synthetic amino acids is a major hurdle in peptide manufacturing. By reacting the free

Protocol A: Epsilon-Amine Derivatization (Tetrazine Conjugation)

This protocol is designed as a self-validating system; the specific workup steps inherently purify the product by exploiting the acid-base chemistry of the unreacted starting materials.

-

Activation: Dissolve 1,1′-carbonyl-di-imidazole (CDI) (2.0 eq) in dry

at 0 °C. -

Neutralization: In a separate flask, dissolve Boc-Lys-OMe·HCl (1.0 eq) in dry

. Add N,N-Diisopropylethylamine (DIEA) (1.2 eq) to deprotonate the hydrochloride salt, generating the reactive free amine in situ3. -

Coupling: Dropwise add the neutralized Boc-Lys-OMe solution to the CDI solution over 1 hour at 0 °C to prevent exothermic side-reactions.

-

Propagation: Allow the reaction to warm to room temperature and stir overnight.

-

Self-Validating Workup: Partition the mixture between Ethyl Acetate (EtOAc) and an aqueous phase. Wash the organic layer with 5% citric acid . Causality: The citric acid protonates any unreacted aliphatic amines (like the starting material), rendering them water-soluble and easily partitioned into the aqueous phase, while the neutral, fully protected conjugate remains in the organic layer.

-

Finalization: Wash with 10%

and brine, dry over

Application 2: Chemoselectivity Profiling in Proteomics

In ADC development, ensuring that a linker reacts exclusively with cysteine (thiol) and not lysine (amine) is critical to prevent heterogeneous drug-to-antibody ratios (DAR) 4. Boc-Lys-OMe·HCl acts as the perfect amine-bearing surrogate in small-molecule competition assays. Because its

Protocol B: Chemoselectivity Competition Assay

-

Preparation: Prepare a 100 mM stock solution of the electrophilic probe (e.g., divinylpyrimidine) in Acetonitrile (MeCN).

-

Substrate Mix: In a microcentrifuge tube, combine Boc-Cys-OMe (1.0 eq) and Boc-Lys-OMe·HCl (1.0 eq) in an alkaline aqueous buffer (pH 8.0). Causality: MeCN provides a polar aprotic environment that solubilizes the protected amino acids while remaining miscible with the alkaline aqueous buffer needed to deprotonate the cysteine thiol.

-

Initiation: Add the electrophilic probe (2.5 eq) to the substrate mixture.

-

Incubation: Stir the mixture at room temperature for 15 minutes.

-

Analysis: Quench the reaction with dilute TFA and analyze via LC-MS. The complete absence of a lysine conjugate mass peak validates the absolute thiol-selectivity of the probe 4.

Chemoselectivity competition assay evaluating thiol vs. amine reactivity using Boc-Lys-OMe.

References

- Boc-Lys-OMe.HCl | 99532-86-2: Properties, Sigma-Aldrich.

- Amino acids bearing a tetrazine moiety (US20240270704A1)

- A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjug

- Boc-Lys-OMe.HCl | CAS 55757-60-3, Santa Cruz Biotechnology.

Sources

- 1. Boc-Lys-OMe.HCl | 99532-86-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. US20240270704A1 - Amino acids bearing a tetrazine moiety - Google Patents [patents.google.com]

- 4. A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Nα-Boc-L-Lysine Methyl Ester Hydrochloride (Boc-Lys-OMe·HCl): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Peptide Engineering

As a Senior Application Scientist, I approach peptide engineering not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of molecular reactivity. At the core of advanced peptide synthesis, bioconjugation, and lipid nanoparticle (LNP) formulation lies Boc-Lys-OMe·HCl . This molecule is a masterclass in orthogonal protection—a strategic design that allows researchers to selectively modify specific functional groups while keeping others dormant.

This technical whitepaper deconstructs the physicochemical properties, structural causality, and field-proven methodologies associated with Boc-Lys-OMe·HCl, providing drug development professionals with a self-validating framework for its application.

Molecular Identity & Physicochemical Profiling

Boc-Lys-OMe·HCl is a synthetically modified derivative of the essential amino acid L-lysine. To control the hyper-reactivity of lysine's two primary amines and one carboxylic acid, this molecule employs a precise protective strategy: the

This leaves the

Quantitative Physicochemical Data

The following table summarizes the critical molecular parameters required for stoichiometric calculations and storage protocols[1],[2],[3].

| Parameter | Specification |

| IUPAC Name | Nα-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride |

| CAS Number | 55757-60-3 |

| Molecular Formula | C12H24N2O4·HCl |

| Exact Molecular Weight | 296.79 g/mol |

| Free Base Weight | 260.33 g/mol |

| Appearance | White to off-white solid (hygroscopic) |

| Optical Rotation | [a]D25 = -19 ± 1.5º (C=1 in MeOH) |

| Optimal Storage | ≤ -15 °C (Desiccated, protected from light) |

Structural Causality & Orthogonal Protection Strategy

In complex molecular assembly, unpredictable cross-reactivity is the enemy of yield. The architecture of Boc-Lys-OMe·HCl is dictated by the principle of orthogonality —the ability to remove one protecting group without affecting the others[4].

-

The Boc Group (

-amine): Cleaved exclusively under highly acidic conditions (e.g., 50% Trifluoroacetic acid in DCM). -

The Methyl Ester (C-terminus): Cleaved under basic saponification conditions (e.g., LiOH in Methanol).

-

The

-Amine (HCl salt): Activated strictly by the introduction of a non-nucleophilic base, allowing for selective acylation, alkylation, or photophore conjugation[4].

Orthogonal deprotection workflow for Boc-Lys-OMe·HCl enabling selective chain elongation.

Self-Validating Experimental Protocol: -Amine Acylation

To conjugate a functional group (such as a fluorophore or a lipid tail) to the

Phase 1: Neutralization and Activation

-

Solvation: Dissolve 1.0 equivalent (eq) of Boc-Lys-OMe·HCl in anhydrous Dimethylformamide (DMF) under an inert N₂ atmosphere.

-

Amine Liberation (Causality): Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Why DIPEA? The

-amine is locked as an unreactive HCl salt. DIPEA is a sterically hindered base; it neutralizes the HCl to liberate the nucleophilic free amine, but its bulky isopropyl groups prevent it from acting as a competing nucleophile during the reaction.

-

-

Acid Activation: In a separate vial, dissolve 1.1 eq of the target carboxylic acid and 1.1 eq of PyBOP in DMF.

-

Why PyBOP? PyBOP converts the carboxylic acid into a highly reactive hydroxybenzotriazole ester, drastically accelerating the coupling rate while suppressing racemization of the chiral center.

-

Phase 2: Coupling and Self-Validation

-

Reaction: Combine the activated acid solution with the liberated Boc-Lys-OMe solution. Stir at room temperature for 2 hours.

-

System Validation (The Ninhydrin/Kaiser Test): Do not assume the reaction is complete based on time. Extract a 5 µL aliquot, spot it on a TLC plate, spray with Ninhydrin reagent, and heat at 110°C for 2 minutes[5].

-

Failure State (Blue/Purple): Ninhydrin reacts with primary amines to form Ruhemann's purple. A blue spot indicates unreacted

-amines. Corrective Action: Add 0.5 eq of activated acid and DIPEA; stir for 1 hour. -

Success State (Yellow/Colorless): The absence of purple confirms 100% conversion of the primary amine to an amide. The system is now validated to proceed.

-

Phase 3: Workup

-

Isolation: Quench the reaction with water, extract the intermediate into ethyl acetate, wash sequentially with 5% citric acid (to remove unreacted DIPEA) and saturated NaHCO₃ (to remove unreacted carboxylic acid), and dry over anhydrous Na₂SO₄.

Advanced Applications in Drug Development

Zwitterionic Lipids for siRNA Delivery (LNP Formulation)

Unlike small molecule drugs that passively diffuse through cell membranes, nucleic acids (like siRNA and mRNA) require active, carrier-mediated escape mechanisms to reach the cytosol[6]. Boc-Lys-OMe·HCl serves as the foundational scaffold for synthesizing next-generation zwitterionic lipids.

By utilizing the protocol above, researchers conjugate lipophilic tails (e.g., linoleic acid) to the

Synthesis of zwitterionic lipid nanoparticles (LNPs) using Boc-Lys-OMe·HCl as a scaffold.

Photoaffinity Labeling in Structural Biology

To map peptide-receptor interactions, researchers must incorporate non-coded photoreactive amino acids into peptide ligands. Boc-Lys-OMe·HCl is frequently reacted with benzophenone-based photophores[4]. Because the benzophenone moiety is chemically stable, the resulting modified amino acid can be seamlessly integrated into standard Solid-Phase Peptide Synthesis (SPPS) protocols, allowing for the precise, site-specific incorporation of photophores into biologically active peptides[4].

References

- Title: Boc-Lys-OMe.

- Title: Boc-Lys-OMe.HCl CAS#55757-60-3 - Apinnotech Co., Ltd.

- Source: chemimpex.

- Title: 3H-diazirin-3-yl]arenes into Peptides (Photoaffinity Labeling)

- Source: eScholarship.

Sources

N-α-Boc-L-Lysine Methyl Ester HCl: Comprehensive Safety, Handling, and Bioconjugation Workflow Guide

Executive Summary

N-α-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) is a highly versatile, orthogonally protected amino acid derivative that serves as a foundational building block in solid-phase peptide synthesis (SPPS), proteomics, and the development of antibody-drug conjugates (ADCs)[1]. For drug development professionals and synthetic chemists, mastering the handling, safety profile, and chemoselective potential of this compound is critical for scaling up complex bioconjugation workflows. This whitepaper synthesizes Material Safety Data Sheet (MSDS) parameters with field-proven mechanistic insights to provide a self-validating framework for utilizing Boc-Lys-OMe·HCl in advanced synthetic applications.

Physicochemical Profiling & MSDS Safety Data

Understanding the physical and hazard profile of Boc-Lys-OMe·HCl is the first step in designing safe and reproducible scale-up protocols. As a hydrochloride salt, the compound exhibits specific hygroscopic behaviors that dictate its storage and handling.

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | N-α-Boc-L-lysine methyl ester hydrochloride |

| CAS Number | 99532-86-2[2] |

| Molecular Formula | C₁₂H₂₅ClN₂O₄[2] |

| Molecular Weight | 296.79 g/mol [3] |

| Physical State | Solid (Powder) |

| Storage Conditions | 2-8°C, Sealed in a dry, inert atmosphere (Argon/N₂)[3] |

| Primary Hazard (GHS) | H302 (Harmful if swallowed)[3] |

Industrial Handling & Scale-Up Implications

While the pure HCl salt (CAS 99532-86-2) is primarily classified under H302 [3], related free-base or unpurified forms often carry broader irritation profiles, including H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation)[4].

-

Moisture Sensitivity: The HCl salt is hygroscopic. Exposure to ambient humidity will lead to clumping and water absorption, which directly skews stoichiometric calculations during delicate bioconjugation reactions. Always equilibrate the vial to room temperature in a desiccator before opening.

-

PPE & Engineering Controls: When weighing >100g for pilot-scale synthesis, local exhaust ventilation (LEV) is mandatory to comply with P264 and P501 precautionary statements[3]. Nitrile gloves and splash goggles must be worn to mitigate localized irritation.

Mechanistic Insights: The Power of Orthogonal Protection

The true utility of Boc-Lys-OMe·HCl lies in its orthogonal protection strategy. The molecule possesses three distinct reactive centers, each governed by different chemical logic:

-

α-Amine (Boc Protected): Acid-labile, but completely stable to basic conditions and nucleophilic attack.

-

α-Carboxyl (Methyl Ester Protected): Base-labile (saponifiable), but stable to the acidic conditions used for Boc removal[5].

-

ε-Amine (Unprotected, HCl Salt): Kept unreactive as a protonated salt during storage, but becomes a highly potent nucleophile upon mild basic neutralization.

This configuration allows researchers to selectively target the ε-amine for functionalization—such as attaching fluorophores, PEG chains, or cross-linkers—without risking cross-reactivity at the α-center[1].

Fig 1. Orthogonal protection logic of Boc-Lys-OMe·HCl enabling chemoselective functionalization.

Self-Validating Experimental Protocols

To leverage the chemoselectivity of Boc-Lys-OMe·HCl, protocols must be designed with built-in validation checkpoints. The following workflows detail the selective functionalization of the ε-amine, followed by a global deprotection strategy for downstream peptide integration.

Protocol A: Chemoselective ε-Amine Acylation

This protocol utilizes an NHS-ester to attach a molecular payload (e.g., a fluorescent tag) specifically to the lysine side-chain.

-

Preparation & Neutralization: Dissolve 1.0 eq of Boc-Lys-OMe·HCl in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIEA).

-

Causality: The HCl salt must be neutralized to liberate the free ε-amine. Using 2.5 eq of DIEA ensures complete neutralization of the salt while maintaining a sufficiently basic environment to drive the subsequent nucleophilic acyl substitution.

-

-

Coupling: Dropwise, add 1.1 eq of the NHS-ester functionalized payload dissolved in DMF. Stir at room temperature for 2 hours.

-

Causality: A slight stoichiometric excess of the NHS-ester drives the reaction to completion. The NHS leaving group provides a highly efficient, self-catalyzing acylation pathway that prevents side-reactions.

-

-

Validation (Self-Validating Checkpoint): Monitor the reaction via LC-MS.

-

Expected Result: The complete disappearance of the Boc-Lys-OMe free base peak (

261.17

-

Protocol B: Global Deprotection Strategy

Once the ε-amine is functionalized, the α-protecting groups must be removed sequentially to allow integration into standard Fmoc/Boc SPPS workflows[5].

-

C-Terminus Ester Hydrolysis: Treat the purified intermediate from Protocol A with 2.0 eq of Lithium Hydroxide (LiOH) in a 3:1 Methanol/Water mixture for 4 hours at room temperature.

-

Causality: Base-catalyzed saponification selectively hydrolyzes the methyl ester to a free carboxylic acid. LiOH is chosen over NaOH to minimize the risk of racemization at the α-carbon. The Boc group remains entirely unaffected by these basic conditions.

-

-

N-Terminus Boc Removal: Lyophilize the intermediate, then dissolve in a 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution for 30 minutes.

-

Causality: Acidolysis rapidly cleaves the Boc group, yielding the fully functionalized, unprotected α-amino acid ready for peptide coupling.

-

Fig 2. Self-validating workflow for ε-amine bioconjugation and subsequent global deprotection.

Waste Management & Environmental Safety

Following the execution of these protocols, strict adherence to MSDS disposal guidelines is required[3].

-

Halogenated vs. Non-Halogenated Waste: The TFA/DCM mixture from Protocol B must be strictly segregated into halogenated acidic waste containers.

-

DMF Disposal: DMF from Protocol A must be collected in non-halogenated organic waste. Mixing DMF with strong acids or halogenated solvents can lead to exothermic degradation and pressure buildup.

-

All waste streams containing Boc-Lys-OMe·HCl derivatives must be processed via high-temperature industrial incineration in accordance with local environmental regulations.

References

-

Title : A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates Source : PMC / NIH URL :[Link]

-

Title : Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification Source : Bioconjugate Chemistry - ACS Publications URL :[Link]

Sources

- 1. A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

Stability Mechanics and Storage Directives for Boc-Lys-OMe·HCl

Executive Summary

Boc-Lys-OMe·HCl (N-α-Boc-L-lysine methyl ester hydrochloride, CAS 55757-60-3, and its structural isomers) is an essential, orthogonally protected amino acid building block widely utilized in solid-phase peptide synthesis (SPPS), drug delivery systems, and advanced nanomaterials [[1]](). While the hydrochloride salt form is intentionally designed to enhance the compound's solubility and stability in polar organic solvents [[]](), it simultaneously introduces critical vulnerabilities to moisture and thermal stress. This technical guide establishes the physicochemical causality behind its degradation and provides field-proven, self-validating protocols for its storage and quality control.

Physicochemical Vulnerabilities & Degradation Causality

To design an effective storage system, one must first understand the molecular reactivity of Boc-Lys-OMe·HCl. The molecule contains three distinct functional nodes that dictate its handling requirements:

-

Hygroscopicity of the Hydrochloride Salt : The HCl salt of the free amine is highly polar, rendering the bulk powder inherently hygroscopic 3. When exposed to ambient humidity, the crystal lattice coordinates with atmospheric water. This deliquescence not only alters the physical state of the powder but artificially inflates the apparent molecular weight, leading to catastrophic stoichiometric drift during precise peptide coupling reactions.

-

Moisture-Driven Ester Hydrolysis : The methyl ester protecting the carboxyl terminus is susceptible to base- or moisture-catalyzed hydrolysis. The water absorbed due to the compound's hygroscopicity acts as a nucleophile. Over prolonged storage, particularly if the local micro-pH fluctuates, this moisture attacks the electrophilic carbonyl carbon, slowly hydrolyzing the ester to yield Boc-Lys-OH.

-

Thermal and Acid-Catalyzed Boc Deprotection : The tert-butyloxycarbonyl (Boc) group is specifically engineered to be acid-labile. While kinetically stable in the solid state at low temperatures, thermal stress (temperatures >25°C) provides the activation energy required for the local acidic environment—supplied by the hydrochloride counterion—to catalyze the premature cleavage of the Boc group 4. This degradation releases isobutylene and carbon dioxide, yielding H-Lys-OMe.

Consequently, the compound must be stored in tightly closed containers, protected from oxidizing agents, and kept in a cold, dry environment 5.

Quantitative Storage Parameters

To arrest the degradation pathways described above, environmental parameters must be strictly controlled. The following table summarizes the empirical storage directives:

| Parameter | Optimal Condition | Acceptable Range (Short-Term) | Critical Threshold / Consequence |

| Temperature | ≤ -15°C | 2°C to 8°C | > 25°C (Thermal degradation, Boc loss) |

| Humidity | < 10% RH (Desiccated) | < 30% RH | > 50% RH (Deliquescence, ester hydrolysis) |

| Atmosphere | Argon or Dry N | Ambient (Tightly sealed) | Open air (Moisture absorption) |

| Light Exposure | Dark (Opaque container) | Amber glass | Direct UV (Radical-induced oxidation) |

Degradation Pathways & Mitigation Strategy

Figure 1: Degradation pathways of Boc-Lys-OMe.HCl and corresponding storage mitigation strategies.

Self-Validating Quality Control (QC) Protocol

Before utilizing stored Boc-Lys-OMe·HCl in high-value synthesis workflows, its integrity must be verified. The protocol below is designed as a closed-loop, self-validating system. By integrating system suitability tests (SST) and orthogonal analytical techniques, any single point of failure (e.g., a degraded HPLC column or inactive titrant) is caught before it can yield a false positive.

Step 1: Thermal Equilibration & Inert Sampling

-

Causality : Transferring a cryogenic vial directly to ambient air forces atmospheric moisture to instantly condense on the cold powder, compromising the entire batch.

-

Action : Remove the sealed vial from ≤ -15°C storage and place it in a desiccator at room temperature for 2 hours. Once thermally equilibrated, transfer the vial to a dry nitrogen-purged glovebox before breaking the seal to aliquot the sample.

Step 2: Karl Fischer (KF) Titration (Moisture Assessment)

-

Self-Validation : Prior to testing the sample, run a certified 1.0% water standard to verify the volumetric titrant's activity. If the standard reads outside 0.95%–1.05%, recalibrate the instrument.

-

Action : Dissolve 50 mg of the equilibrated sample in anhydrous methanol. Titrate to the electrometric endpoint.

-

Threshold : Moisture must be <0.5% w/w. Elevated moisture indicates a compromised container seal.

Step 3: RP-HPLC Purity Analysis

-

Self-Validation : Inject a System Suitability Standard containing known ratios of Boc-Lys-OMe, Boc-Lys-OH (hydrolysis degradant), and H-Lys-OMe (deprotection degradant). Proceed only if baseline resolution (

) is achieved between all three peaks. -

Action : Analyze the sample on a C18 column using a gradient mobile phase of 0.1% TFA in Water/Acetonitrile. Monitor absorbance at 210 nm.

-

Threshold : Chromatographic purity must be >98.0%.

Step 4: H-NMR Structural Verification

-

Causality : HPLC relies on retention times and UV absorbance, which cannot definitively prove structural integrity or detect UV-transparent inorganic salts. NMR provides orthogonal validation of the molecular skeleton.

-

Action : Dissolve 10 mg of the sample in DMSO-

. -

Validation Markers : Confirm the integration ratio of the tert-butyl singlet (~1.38 ppm, 9H) against the methyl ester singlet (~3.62 ppm, 3H). A reduction in the 9H signal indicates Boc loss; a reduction in the 3H signal indicates ester hydrolysis.

QC Workflow Visualization

Figure 2: Self-validating QC workflow for Boc-Lys-OMe.HCl prior to peptide synthesis.

References

-

Chem-Impex. "Nα-Boc-L-lysine methyl ester hydrochloride". 6[6]

-

BOC Sciences. "Nε-Boc-L-lysine methyl ester hydrochloride - (CAS 2389-48-2)". []

-

Fisher Scientific. "Nepsilon-Boc-L-lysine methyl ester hydrochloride, 98%". 5[5]

Sources

- 1. Boc-Lys-OMe.HCl CAS#55757-60-3 - Apinnotech Co., Ltd. [apnbiotech.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. carlroth.com [carlroth.com]

- 5. Nepsilon-Boc-L-lysine methyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. chemimpex.com [chemimpex.com]

The Definitive Guide to Boc-Lys-OMe·HCl in Advanced Peptide Synthesis and Bioconjugation

As a Senior Application Scientist specializing in peptide chemistry and bioconjugation, I frequently encounter a critical bottleneck in drug development: the site-specific modification of lysine residues. Differentiating the α-amine from the ε-amine requires a rigorous orthogonal protection strategy. Boc-Lys-OMe·HCl (CAS: 99532-86-2 or 55757-60-3) serves as the gold standard building block for this exact purpose.

This whitepaper dissects the structural mechanics, research-grade procurement metrics, and field-proven protocols for utilizing Boc-Lys-OMe·HCl in advanced synthetic workflows.

Structural Mechanics & Orthogonal Causality

The architectural brilliance of Boc-Lys-OMe·HCl lies in its tri-functional differentiation. Every protective group is chosen for a specific mechanistic causality:

-

Nα-Boc (tert-butyloxycarbonyl): Protects the alpha-amine. It is highly stable to basic conditions and nucleophiles but strictly acid-labile (cleaved by TFA). This prevents unwanted polymerization during side-chain modifications.

-

C-Terminal OMe (Methyl Ester): Protects the carboxyl group. It is stable to acidic conditions but base-labile (cleaved by saponification via LiOH/NaOH). This prevents the C-terminus from participating in amidation.

-

ε-NH₂·HCl (Hydrochloride Salt): The side-chain epsilon-amine is left "free" but stabilized as an HCl salt. The causality here is critical: the HCl salt prevents premature oxidation and degradation of the highly reactive primary amine during storage, a standard recognized by leading chemical suppliers like [1]. It can be easily neutralized in situ for immediate conjugation.

This orthogonal matrix ensures that researchers can selectively modify the ε-amine, and subsequently unmask either the N-terminus or C-terminus independently, without cross-reactivity.

Procurement Specifications: Research-Grade Metrics

When sourcing Boc-Lys-OMe·HCl for proteomics or drug-conjugate research—as highlighted by [2]—commercial off-the-shelf grades often fail due to trace impurities. To ensure reproducibility, your procurement specifications must align with the quantitative data in Table 1.

Table 1: Critical Quality Metrics for Research-Grade Boc-Lys-OMe·HCl

| Quality Parameter | Target Specification | Causality / Impact on Downstream Synthesis |

| Purity (HPLC) | ≥ 97.0% | Trace truncated or unprotected isomers will cause catastrophic branching and lower the final yield of the target bioconjugate. |

| Enantiomeric Excess (ee) | ≥ 99.0% (L-isomer) | Prevents the formation of diastereomeric mixtures, which drastically alter the biological activity and pharmacokinetic profile of the peptide. |

| Moisture Content (KF) | ≤ 1.0% | The HCl salt is inherently hygroscopic. Excess moisture will rapidly hydrolyze moisture-sensitive payloads (e.g., NHS-esters) during conjugation. |

| Appearance | White to off-white powder | Yellowing or discoloration is a direct indicator of amine oxidation or degradation due to improper storage. |

Self-Validating Protocol: Site-Specific ε-Amine Bioconjugation

In drug development, a protocol is only as good as its internal controls. The following methodology for conjugating an NHS-ester payload (e.g., a fluorophore, lipid, or cytotoxic drug) to Boc-Lys-OMe·HCl is designed as a self-validating system . Every step includes a mechanistic rationale and an in-process control (IPC) to guarantee success.

Step 1: Free-Basing (Neutralization)

-

Action: Dissolve 1.0 equivalent (eq) of Boc-Lys-OMe·HCl in anhydrous DMF (0.1 M concentration). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.

-

Causality: DIPEA is a sterically hindered base. It effectively neutralizes the HCl salt to liberate the nucleophilic ε-amine without risking the cleavage of the base-sensitive OMe group or acting as a competing nucleophile.

Step 2: Payload Conjugation

-

Action: Dropwise, add 1.1 eq of the Payload-NHS ester dissolved in anhydrous DMF. Protect from light and stir at room temperature for 2–4 hours.

-

Causality: The N-hydroxysuccinimide (NHS) acts as an excellent leaving group, driving the thermodynamically favorable formation of a stable amide bond exclusively at the ε-position.

Step 3: The Self-Validating Checkpoint (IPC)

-

Action: Perform a Ninhydrin (Kaiser) test on a micro-aliquot of the reaction mixture.

-

Validation Logic: The free ε-amine will initially test positive (deep blue/purple). Once the conjugation is complete, the test must turn negative (yellow/colorless). This colorimetric shift self-validates the complete consumption of the primary amine, ensuring no unreacted starting material proceeds to the workup phase.

Step 4: Workup and Isolation

-

Action: Quench the reaction with a 5% aqueous citric acid solution. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The mild acidic quench removes excess DIPEA and unreacted free amines into the aqueous layer, while the fully protected, conjugated intermediate partitions cleanly into the organic layer.

Orthogonal Deprotection Pathway

Following successful conjugation, the intermediate can be selectively deprotected based on the needs of your synthetic pipeline. The logical flow of this orthogonal system is visualized below.

Fig 1: Orthogonal bioconjugation and selective deprotection workflow for Boc-Lys-OMe·HCl.

Table 2: Cleavage Condition Matrix

| Target Group | Reagent System | Causality & Mechanism |

| Nα-Boc | 50% TFA in DCM (1 hr, RT) | Acidolysis generates a stable tert-butyl cation and CO₂ gas, driving the reaction forward. Leaves the OMe intact. |

| C-Term OMe | 1M LiOH in THF/H₂O (2 hrs, RT) | Base-catalyzed saponification hydrolyzes the ester to a free carboxylic acid. Leaves the Boc group intact. |

Storage and Handling Best Practices

To maintain the integrity of Boc-Lys-OMe·HCl, as recommended by leading biochemical providers like [3], strict environmental controls must be enforced:

-

Temperature: Store strictly at 2–8°C.

-

Atmosphere: Keep under an inert atmosphere (Argon or N₂) to prevent oxidative degradation of the salt.

-

Desiccation: Store with active desiccants. The hygroscopic nature of the hydrochloride salt will draw atmospheric moisture, leading to inaccurate weighing and potential hydrolysis in downstream anhydrous reactions.

References

Boc-Lys-OMe.HCl chemical synonyms and IUPAC name

In-Depth Technical Guide: Boc-Lys-OMe·HCl in Advanced Peptide Synthesis

As a Senior Application Scientist, I frequently encounter challenges in designing complex, multifunctional peptides—whether for targeted siRNA delivery systems[1] or the incorporation of photo-reactive crosslinkers[2]. The key to overcoming these synthetic hurdles lies in strict orthogonal protection. Boc-Lys-OMe·HCl is a highly versatile, orthogonally protected amino acid building block that serves as a foundational scaffold for regioselective side-chain modifications.

This whitepaper provides a comprehensive mechanistic breakdown of Boc-Lys-OMe·HCl, detailing its chemical identity, physicochemical properties, and field-proven protocols for its application in advanced synthesis.

Chemical Identity and Nomenclature

The utility of Boc-Lys-OMe·HCl stems from its specific protection pattern: the α-amine is masked by an acid-labile tert-butyloxycarbonyl (Boc) group, the C-terminus is protected as a base-labile methyl ester (OMe), and the highly reactive ε-amine is left exposed but stabilized as a hydrochloride salt.

Table 1: Chemical Nomenclature and Identifiers

| Attribute | Verified Value |

|---|---|

| Primary Name | Boc-Lys-OMe·HCl |

| IUPAC Name | methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride[3] |

| Common Synonyms | Nα-Boc-L-lysine methyl ester hydrochloride[4]; Boc-L-Lys-OMe HCl; (S)-methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride |

| CAS Registry Numbers | 99532-86-2 (Specific to the Hydrochloride salt)[3]; 55757-60-3 (Often used interchangeably in catalogs for the free base/salt)[5] |

| SMILES | COC(=O)NC(=O)OC(C)(C)C.Cl[3] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅ClN₂O₄[3] |

| Molecular Weight | 296.79 g/mol [3] |

| Appearance | White to off-white solid (hygroscopic)[4] |

| Optical Rotation | [α]D25 = -19 ± 1.5º (C=1 in MeOH)[4] |

| Solubility | Soluble in DMF, DCM, MeOH, and aqueous buffers (pH < 7) |

Mechanistic Role in Orthogonal Protection

From a mechanistic standpoint, the synthesis of branched peptides, lipopeptides, or dye-conjugates requires the selective acylation of the lysine ε-amine without interfering with the peptide backbone.

Boc-Lys-OMe·HCl provides a perfect tripartite orthogonal system:

-

The Hydrochloride Salt (ε-Amine): Prevents premature oxidation, autocondensation, and nucleophilic degradation during storage. It renders the amine non-nucleophilic (protonated) until an organic base is intentionally added.

-

The Boc Group (α-Amine): Completely stable to nucleophiles and basic conditions, but readily cleaved via acidolysis (e.g., 50% TFA)[2].

-

The Methyl Ester (C-Terminus): Stable to acidic conditions but easily cleaved via base-catalyzed saponification (e.g., LiOH) to liberate the free carboxylic acid for subsequent coupling.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . I have structured them to highlight the causality behind each reagent choice, ensuring you understand why the reaction works, not just how to perform it.

Protocol 1: Regioselective ε-Amine Acylation

Objective: Conjugate an activated carboxylic acid (e.g., an NHS-ester of a lipid or an acid chloride of a photophore) specifically to the ε-amine.

-

Step 1 (Preparation): Dissolve 1.0 eq of Boc-Lys-OMe·HCl in anhydrous dichloromethane (CH₂Cl₂) under an inert N₂ atmosphere.

-

Step 2 (Critical Neutralization): Add 2.0–2.5 eq of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) dropwise at 0 °C.

-

Causality: The ε-amine is protonated (pKa ~10.5) and unreactive. The base shifts the equilibrium to the free amine, enabling nucleophilic attack. The pH must be strictly maintained between 7–8 to prevent base-catalyzed hydrolysis of the methyl ester[2].

-

-

Step 3 (Coupling): Add 1.1 eq of the activated ester or acid chloride dropwise. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 10 hours[2].

-

Step 4 (Workup): Dilute with CH₂Cl₂ and wash sequentially with 5% aqueous citric acid (removes unreacted free amines and excess TEA) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Self-Validation Checkpoint: Analyze the crude mixture via TLC using a Ninhydrin (Kaiser) stain. The starting material will stain deep blue (primary ε-amine), while the successful product will remain colorless/yellow (secondary amide), visually validating the complete consumption of the free amine.

Protocol 2: Orthogonal Deprotection for SPPS Integration

Objective: Selectively remove the C-terminal methyl ester to allow for N-to-C peptide elongation.

-

Step 1 (Solvation): Dissolve the modified Boc-Lys(R)-OMe in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Step 2 (Saponification): Add 1.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

-

Causality: The hydroxide nucleophile attacks the sterically accessible planar methyl ester carbonyl. The bulky tert-butyl carbamate (Boc) group sterically repels the nucleophile, ensuring the α-amine remains protected.

-

-

Step 3 (Precipitation): Stir for 2 hours at room temperature, then acidify to pH 3 with 1M HCl to protonate the carboxylate and precipitate the Boc-Lys(R)-OH product.

-

Self-Validation Checkpoint: Analyze the isolated product via ¹H-NMR. The disappearance of the sharp singlet at ~3.7 ppm (the -OCH₃ protons) confirms complete ester hydrolysis, while the persistence of the massive singlet at ~1.4 ppm confirms the Boc group remains intact.

Pathway Visualization

The logical relationship between the orthogonal protecting groups and their respective deprotection/conjugation pathways is mapped below.

Fig 1: Orthogonal deprotection and ε-amine conjugation workflow for Boc-Lys-OMe·HCl.

References

[2] Incorporation of 3H-diazirin-3-yl]arenes into Peptides - Thieme-connect - 2 [1] Design, Synthesis and Characterization of Novel Zwitterionic Lipids for Drug and siRNA Delivery Applications - eScholarship.org -1 [5] Boc-Lys-OMe.HCl | CAS 55757-60-3 - Santa Cruz Biotechnology (SCBT) - 5 [3] Boc-Lys-OMe.HCl (CAS 99532-86-2) - Fluorochem - 3 [4] Nα-Boc-L-lysine methyl ester hydrochloride - Chem-Impex - 4

Sources

The Hygroscopic Nature of Boc-Lys-OMe Hydrochloride: A Technical Guide to Stability, Handling, and Peptide Synthesis Integration

Executive Summary & Chemical Identity

Nα-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) is a critical building block in advanced peptide synthesis and proteomics research[1]. Structurally, it features a tert-butoxycarbonyl (Boc) protected α-amine, a methyl ester protected carboxyl terminus, and a free ε-amine protonated as a hydrochloride salt[2]. While the Boc and methyl ester groups provide stability under neutral and basic conditions[], the hydrochloride salt moiety renders the compound highly hygroscopic. This technical whitepaper explores the mechanistic causality behind its moisture affinity and establishes self-validating protocols to prevent stoichiometric failures during peptide coupling.

The Thermodynamics of Hygroscopicity

The hygroscopic behavior of Boc-Lys-OMe·HCl is fundamentally driven by the thermodynamics of its crystal lattice. The ε-amino group exists as an ammonium chloride salt (

-

Mechanistic Causality: The positively charged ammonium cation and the chloride anion create a localized highly polar domain. These ions possess a strong thermodynamic drive to undergo hydration, interacting with atmospheric water molecules via ion-dipole interactions and hydrogen bonding[4].

-

Deliquescence: When the ambient relative humidity exceeds the deliquescence point of the salt, the thermodynamic penalty of breaking the crystal lattice is overcome by the energy released during hydration. The solid absorbs moisture until it dissolves in its own hydration shell, transforming from a free-flowing powder into a sticky, intractable gum[5].

Causality: Impact on Peptide Synthesis

The absorption of atmospheric moisture by Boc-Lys-OMe·HCl introduces cascading failure modes in both solid-phase (SPPS) and solution-phase peptide synthesis.

-

Stoichiometric Imbalance (The "Hidden Mass" Problem): Peptide coupling requires precise molar equivalents. Water absorbed into the crystal lattice adds invisible mass. Weighing a hydrated sample results in a sub-stoichiometric addition of the amino acid. In stepwise SPPS, maintaining a >99% coupling efficiency per step is mandatory; a drop to 95% efficiency across a 26-amino acid sequence reduces the overall crude yield from 77% to a mere 25%[6].

-

Reagent Quenching: Free water molecules introduced by the hydrated salt will aggressively hydrolyze activated ester intermediates (e.g., OBt/OAt esters) and consume expensive coupling reagents (like HATU, DIC, or DCC) before the peptide bond can form.

-

Ester Hydrolysis: Under the basic conditions required for coupling, the presence of localized moisture can promote the premature, partial hydrolysis of the C-terminal methyl ester, generating unwanted side products[5].

Fig 1. Mechanistic pathway of moisture-induced coupling failures in peptide synthesis.

Quantitative Data: The Cost of Moisture

To illustrate the impact of hygroscopicity, Table 1 models the degradation of stoichiometry when weighing a nominal 100.0 mg of Boc-Lys-OMe·HCl at varying states of hydration.

Table 1: Effect of Moisture Content on Boc-Lys-OMe·HCl Stoichiometry

| Moisture Content (w/w %) | Apparent Mass Weighed (mg) | Actual Active Mass (mg) | Effective Molar Equivalents (Target = 1.00) | Impact on Coupling Yield |

| 0.0% (Anhydrous) | 100.0 | 100.0 | 1.00 | Optimal (>99%) |

| 2.0% | 100.0 | 98.0 | 0.98 | Marginal (Risk of deletion sequences) |

| 5.0% | 100.0 | 95.0 | 0.95 | Severe (Significant yield drop) |

| 10.0% (Deliquescent) | 100.0 | 90.0 | 0.90 | Failure (Reaction stalled) |

Self-Validating Handling and Preparation Protocols

To ensure scientific integrity and reproducible yields, the handling of Boc-Lys-OMe·HCl must follow a self-validating system. Do not rely on visual inspection to determine dryness.

Step-by-Step Methodology: The Anhydrous Workflow

Step 1: Controlled Equilibration

-

Action: Store the reagent at -20°C in a sealed container over anhydrous calcium sulfate (Drierite)[7]. Before use, transfer the sealed container to a room-temperature desiccator for 2 hours.

-

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold crystal lattice. Thermal equilibration prevents this phase change.

Step 2: Moisture Quantification

-

Action: Perform a Karl Fischer (KF) titration on a 10 mg aliquot.

-

Validation: If the water content is <1.0%, proceed to weighing. If >1.0%, trigger the drying protocol (Step 3).

Step 3: Azeotropic Distillation (Drying Protocol)

-

Action: Dissolve the hydrated Boc-Lys-OMe·HCl in a 1:1 mixture of anhydrous dichloromethane (DCM) and toluene. Evaporate under reduced pressure at 35°C.

-

Causality: Toluene forms a minimum-boiling azeotrope with water. As the toluene evaporates, it forcefully strips the hydrogen-bonded water molecules from the ammonium chloride lattice. Repeat three times, followed by 12 hours under high vacuum (<0.1 mbar).

Step 4: Glovebox Weighing

-

Action: Transfer the anhydrous vial to an inert-atmosphere glovebox (Argon or Nitrogen, <5 ppm H₂O) for all weighing and solution preparation.

Fig 2. Self-validating handling and preparation workflow for hygroscopic peptide salts.

Advanced Deprotonation Techniques

Once successfully weighed and dissolved, the hydrochloride salt must be neutralized to liberate the nucleophilic ε-amine for subsequent coupling.

Traditionally, this is achieved by adding a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). However, excess tertiary base in solution can initiate side reactions, including O-acylation, glutarimide formation, and racemization[8].

Alternative Protocol: Zinc-Mediated Deprotonation To bypass the risks associated with tertiary bases, researchers can utilize activated zinc dust for the deprotonation of hydrochloride salts of peptide esters[8].

-

Suspend the anhydrous Boc-Lys-OMe·HCl in an aprotic solvent (e.g., THF or DMF).

-

Add a stoichiometric amount of freshly activated zinc dust.

-

Stir at room temperature. The zinc quantitatively abstracts the chloride ion, liberating the free amine without raising the overall basicity of the solution, thereby preserving the stereochemical integrity of the amino acid[8].

References

-

Supplementary Information - The Royal Society of Chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Peptide Synthesis: Handling and Storage of Synthetic Peptides Source: LifeTein URL:[Link]

-

Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles Source: PubMed (NIH) URL:[Link]

-

Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters Source: CORE URL:[Link]

-

Peptide synthesis Source: Wikipedia URL:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 99532-86-2 | Boc-Lys-OMe·HCl | Esters | Ambeed.com [ambeed.com]

- 4. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. lifetein.com [lifetein.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Note: Divergent Synthesis of Poly-L-Lysine Dendrons Using a Boc-Lys-OMe·HCl Core

Introduction & Rationale

Poly-L-lysine (PLL) dendrimers represent a highly versatile class of biodegradable, biocompatible macromolecules widely utilized in drug delivery, gene therapy, and surface functionalization. While symmetric dendrimers are synthesized from diamine cores, the use of Boc-Lys-OMe·HCl (N-α-Boc-L-lysine methyl ester hydrochloride) as a starting core enables the synthesis of asymmetric dendrons[1].

This specific core provides a critical advantage: orthogonal protection . The α-amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the C-terminus is protected by a base-labile methyl ester (OMe)[2]. By utilizing a divergent synthetic approach pioneered by Denkewalter[3], researchers can iteratively build generations of lysine branches on the amine termini while preserving the C-terminal methyl ester as a unique "focal point." Once the desired dendrimer generation is reached, this focal point can be selectively saponified to yield a free carboxylic acid, enabling precise, single-point conjugation to chemotherapeutics, targeting ligands, or nanoparticle surfaces[4].

Mechanistic Principles of Divergent Synthesis

The synthesis follows a self-validating, iterative cycle of peptide coupling and deprotection [5].

-

Core Activation: The Boc-Lys-OMe·HCl core is treated with Trifluoroacetic acid (TFA) to remove the α-Boc group, yielding

, which possesses two free primary amines. -

Coupling (Branching): The activated core is reacted with the branching monomer, Boc-Lys(Boc)-OH . To overcome the increasing steric hindrance of higher generations, HBTU and HOBt are utilized as coupling agents in the presence of N,N-Diisopropylethylamine (DIPEA)[4]. HBTU rapidly converts the carboxylic acid of the monomer into an OBt-active ester, which is highly reactive toward the core's primary amines but stable enough to prevent racemization.

-

Deprotection: The resulting Generation 1 (G1) dendron contains four terminal Boc groups. Treatment with TFA/DCM cleanly cleaves these groups, exposing four new primary amines for the next generation[5].

Fig 1. Divergent synthetic workflow of poly-L-lysine dendrons from a Boc-Lys-OMe·HCl core.

Fig 2. Mechanistic pathway of HBTU/HOBt-mediated peptide coupling during dendrimer generation growth.

Reagent Stoichiometry & Predictive Analytics

To ensure complete functionalization and prevent structural defects (missing branches), the equivalents of monomer and coupling agents must scale with the exponential growth of surface amines. Structural characterization of the resulting generations is strictly monitored using ESI-MS[6].

Table 1: Reagent Stoichiometry per Generation

| Generation | Surface Amines | Eq of Boc-Lys(Boc)-OH | Eq of HBTU / HOBt | Eq of DIPEA | Reaction Time |

| Core Activation | 2 | 2.5 (1.25 per amine) | 2.5 | 6.0 | 12 hours |

| G1 to G2 | 4 | 5.0 (1.25 per amine) | 5.0 | 12.0 | 18 hours |

| G2 to G3 | 8 | 12.0 (1.50 per amine) | 12.0 | 24.0 | 24 hours |

| G3 to G4 | 16 | 32.0 (2.00 per amine) | 32.0 | 48.0 | 48 hours |

Table 2: Expected ESI-MS Characterization Data

| Compound Stage | Chemical Formula | Exact Mass (Da) | Expected ESI-MS Peak |

| Activated Core | C₇H₁₆N₂O₂ | 160.12 | 161.1 [M+H]⁺ |

| G1 (Boc-Protected) | C₃₉H₇₂N₆O₁₂ | 816.52 | 817.5[M+H]⁺ |

| G1 (Deprotected) | C₁₉H₄₀N₆O₄ | 416.31 | 417.3[M+H]⁺ |

| G2 (Boc-Protected) | C₈₃H₁₅₂N₁₄O₂₄ | 1729.11 | 1730.1[M+H]⁺ |

Step-by-Step Experimental Protocols

Protocol 4.1: Core Activation (Preparation of H-Lys-OMe·2TFA)

Causality: Boc-Lys-OMe·HCl contains one free amine (ε) and one protected amine (α). Removing the Boc group ensures both amines are available to initiate symmetric dendron growth.

-

Dissolve 1.0 g (3.37 mmol) of Boc-Lys-OMe·HCl in 10 mL of anhydrous Dichloromethane (DCM).

-

Add 10 mL of Trifluoroacetic acid (TFA) dropwise while stirring at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically.

-

Dry under high vacuum overnight to yield H-Lys-OMe·2TFA as a viscous oil.

Protocol 4.2: Generation 1 (G1) Coupling

Causality: DIPEA is required to neutralize the TFA salts of the core amines, rendering them nucleophilic. HBTU/HOBt pre-activation prevents side reactions and accelerates the coupling.

-

Dissolve the activated core (H-Lys-OMe·2TFA, 1.0 eq) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Add DIPEA (6.0 eq) and stir for 5 minutes.

-

In a separate flask, dissolve Boc-Lys(Boc)-OH (2.5 eq), HBTU (2.5 eq), and HOBt (2.5 eq) in 15 mL of DMF. Stir for 10 minutes to form the active ester.

-

Transfer the active ester solution to the core solution. Stir under an argon atmosphere at room temperature for 12 hours.

-

Workup: Dilute the mixture with 100 mL of Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous Citric Acid (3 × 30 mL, removes unreacted DIPEA), 10% aqueous NaHCO₃ (3 × 30 mL, removes unreacted Boc-Lys(Boc)-OH), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected G1 dendron.

Protocol 4.3: Iterative Boc Deprotection (Self-Validating System)

Causality: The Kaiser (Ninhydrin) test acts as a self-validating checkpoint. A negative test prior to deprotection confirms complete coupling. A positive test post-deprotection confirms complete Boc removal.

-

Perform a Kaiser test on the G1 product. Expected result: Yellow (negative for primary amines).

-

Dissolve the Boc-protected G1 dendron in a 1:1 mixture of TFA/DCM (10 mL per gram of dendron).

-

Stir for 2 hours at room temperature.

-

Remove solvents under reduced pressure and precipitate the resulting TFA salt in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the pellet under vacuum.

-

Perform a Kaiser test on the dried pellet. Expected result: Dark Blue/Purple (positive for primary amines).

Protocol 4.4: Focal Point Saponification (Preparation for Conjugation)

Causality: The methyl ester is highly stable to the acidic conditions of Boc deprotection but can be selectively cleaved under mild basic conditions without disrupting the peptide backbone[2].

-

Dissolve the fully Boc-protected dendron (e.g., G2 or G3) in a 3:1:1 mixture of THF/Methanol/Water.

-

Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq relative to the dendron).

-

Stir at room temperature for 4 hours. Monitor the disappearance of the methyl ester peak via TLC or LC-MS.

-

Acidify the solution to pH 4 using 1M HCl to protonate the focal carboxylic acid.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the focal-point activated dendron, ready for EDC/NHS coupling to amine-bearing drugs or targeting ligands.

References

-

Synthesis of Camptothecin-loaded PEGylated Poly(L-lysine) Dendrimers. PMC / NIH. URL:[Link][4]

-

Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry. Analytical Chemistry. URL:[Link][5]

-

Synthesis and characterization of poly-L-lysine dendrimers. ResearchGate. URL:[Link][6]

-

Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. Bioconjugate Chemistry. URL:[Link][2]

-

CHAPTER 3: Poly(lysine) Dendrimers and Other Dendritic Molecules From Naturally Occurring Monomers. Royal Society of Chemistry. URL:[Link][3]

Sources

- 1. Boc-Lys-OMe.HCl CAS#55757-60-3 - Apinnotech Co., Ltd. [apnbiotech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis and In Vivo Antitumor Efficacy of PEGylated Poly(L-lysine) Dendrimer-Camptothecin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Note: Regioselective Side-Chain Biotinylation of Boc-Lys-OMe

Introduction & Strategic Rationale

Biotinylated amino acids are indispensable building blocks in the synthesis of targeted radioligands, PROTACs, peptide-based diagnostics, and PSMA (Prostate-Specific Membrane Antigen) inhibitors. Specifically, the functionalization of lysine side chains allows for the integration of the biotin-streptavidin binding axis without disrupting the primary peptide backbone.

This technical note details a highly efficient protocol for the synthesis of Boc-Lys(Biotin)-OMe via the acylation of N-α-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) using Biotin-NHS (the N-hydroxysuccinimide ester of biotin).

Causality in Design : The use of Boc-Lys-OMe·HCl ensures strict regioselectivity. The α-amino group is masked by the acid-labile tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a base-labile methyl ester (OMe)[1]. This orthogonal protection strategy leaves only the ε-amino group available for nucleophilic attack, preventing polymerization and ensuring the biotin tag is exclusively conjugated to the side chain.

Reaction Pathway & Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution. The NHS ester acts as an excellent leaving group, activating the valeric acid side chain of biotin for conjugation[2]. Because the starting lysine derivative is supplied as a hydrochloride salt to prevent premature degradation, a non-nucleophilic base is required to liberate the free ε-amine prior to coupling.

Caption: Mechanistic workflow for the synthesis and isolation of Boc-Lys(Biotin)-OMe.

Reagents and Materials

Solvent selection is critical for this workflow. Biotin and its activated derivatives exhibit notoriously poor solubility in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Therefore, anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice to ensure a homogeneous reaction mixture and prevent the precipitation of reactive intermediates[3].

Table 1: Stoichiometry and Reagent Specifications

| Reagent | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) | Functional Role |

| Boc-Lys-OMe·HCl | 296.79 | 1.0 | 296.8 mg | Orthogonally protected substrate |

| Biotin-NHS | 341.38 | 1.1 | 375.5 mg | Amine-reactive biotinylation agent |

| DIPEA | 129.24 | 3.0 | 522 µL | Non-nucleophilic acid scavenger |

| Anhydrous DMF | N/A | N/A | 5.0 mL | High-polarity aprotic solvent |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Free-Basing

-

Equipment Setup : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture ingress, which could prematurely hydrolyze the NHS ester.

-

Dissolution : Add 296.8 mg (1.0 mmol) of Boc-Lys-OMe·HCl to the flask. Inject 5.0 mL of anhydrous DMF. Stir until the solid is partially dissolved.

-

Neutralization : Add 522 µL (3.0 mmol) of N,N-Diisopropylethylamine (DIPEA) dropwise via syringe. Mechanistic Insight: DIPEA is sterically hindered and non-nucleophilic. It neutralizes the HCl salt, generating the nucleophilic free ε-amine, and acts as a continuous acid scavenger for the remainder of the reaction without competing for the electrophile[4]. The solution should become completely clear. Stir for 10 minutes at room temperature.

Phase 2: Biotinylation

-

Coupling : Add 375.5 mg (1.1 mmol) of Biotin-NHS in one single portion.

-

Incubation : Seal the flask and stir the reaction mixture at room temperature (20–25 °C) for 3 to 4 hours.

-

Validation (In-Process Control) : Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain the TLC plate with Ninhydrin. The disappearance of the primary amine spot (which stains purple/pink) confirms reaction completion, as the formed amide bond will not react with Ninhydrin.

Phase 3: Workup and Isolation

Trustworthiness & Self-Validation: This liquid-liquid extraction is designed as a self-purifying system. Each wash specifically targets a known reaction byproduct based on its pKa.

Table 2: Self-Validating Workup Parameters

| Phase | Reagent | Mechanistic Purpose | Phase Partition |

| Quench/Dilution | Ethyl Acetate (EtOAc) | Solubilizes the target compound for extraction. | Organic Phase |

| Acid Wash | 5% Citric Acid (aq) | Protonates unreacted DIPEA and trace free amine. | Aqueous Phase |

| Base Wash | Saturated NaHCO3 (aq) | Deprotonates cleaved NHS and hydrolyzed biotin. | Aqueous Phase |

| Moisture Removal | Anhydrous Na2SO4 | Adsorbs residual water from the organic extract. | Solid (Filtered) |

-

Dilution : Quench the reaction by diluting the mixture with 50 mL of Ethyl Acetate (EtOAc).

-

Acid Wash : Transfer to a separatory funnel and wash the organic layer with 5% aqueous Citric Acid (2 × 25 mL).

-

Base Wash : Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO3) (2 × 25 mL).

-

Brine Wash : Wash with saturated NaCl (1 × 25 mL) to remove residual water and partition out any remaining DMF.

-

Drying : Dry the organic phase over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure (utilize a rotary evaporator with a high-vacuum pump to ensure complete removal of trace DMF).

Phase 4: Purification

-

Chromatography : Purify the crude off-white solid via flash column chromatography on silica gel. Use a gradient elution starting from 100% DCM and slowly increasing polarity to DCM:MeOH (95:5).

-

Yield : Evaporate the product-containing fractions to yield Boc-Lys(Biotin)-OMe as a white powder. (Typical yield: 80–88%).

Analytical Characterization Data

To verify the structural integrity of the synthesized Boc-Lys(Biotin)-OMe, compare the isolated product against the following expected analytical parameters.

Table 3: Expected Analytical Data

| Method | Target Parameter | Expected Observation |

| TLC (DCM:MeOH 9:1) | Rf Value | Product Rf ≈ 0.45; Biotin-NHS Rf ≈ 0.60 |

| TLC Stain | Ninhydrin | Starting material turns purple; Product remains unstained |

| LC-MS (ESI+) | [M+H]+ | Calculated: 473.24 m/z; Found: ~473.3 m/z |

| 1H NMR (CDCl3) | Boc & OMe signals | Singlets at ~1.43 ppm (9H, Boc) and ~3.74 ppm (3H, OMe) |

References

- Preprints.

- National Institutes of Health (NIH)

- National Institutes of Health (NIH)

- iGEM.

Sources

Application Note: Utilizing Boc-Lys-OMe·HCl as a Model Nucleophile and Synthon in Protein Crosslinking and Bioconjugation

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselectivity profiling, and self-validating experimental protocols.

Mechanistic Rationale: The Need for an Ideal Lysine Surrogate

In the development of novel bioconjugation reagents—such as linkers for Antibody-Drug Conjugates (ADCs) or electrophilic probes for chemoproteomics—testing reactivity directly on native proteins often yields ambiguous kinetic data. The sheer complexity of the protein surface, characterized by competing nucleophiles, steric shielding, and local pH variations, obscures the intrinsic reactivity of the crosslinker.

To establish baseline kinetics and prove chemoselectivity, small-molecule amino acid surrogates are essential. However, using free L-lysine as a model is fundamentally flawed. Free lysine possesses three ionizable groups: an

Boc-Lys-OMe·HCl (N-

-

-Amine Protection: The tert-butyloxycarbonyl (Boc) group masks the highly reactive

- -Carboxylate Protection: The methyl ester (OMe) neutralizes the carboxylate charge, mimicking the neutrality of the peptide bond at the C-terminus of a protein-bound lysine residue.

-

-Amine Isolation: This protection strategy perfectly isolates the

Key Applications in Drug Development

Application A: Chemoselectivity Profiling of Novel Crosslinkers

In ADC development, crosslinker selectivity is paramount to ensure a homogeneous Drug-to-Antibody Ratio (DAR). For example, divinylpyrimidine (DVP) linkers were recently engineered for site-selective cysteine re-bridging[1]. To unequivocally prove that DVP does not cause off-target lysine modification, researchers performed competition assays utilizing Boc-Lys-OMe and Boc-Cys-OMe[1]. The assay confirmed full conversion to the cysteine conjugate with zero evidence of lysine conjugation, validating the DVP scaffold's chemoselectivity[1].

Similarly, natural product-inspired electrophiles like BDHI have been validated for cysteine-directed labeling by confirming the absence of adducts when reacted with Boc-Lys-OMe in solution at pH 7.4[2]. Conversely, when validating novel lysine-directed crosslinkers, such as 2-(2-styrylcyclopropyl)ethanal, Boc-Lys-OMe serves as the primary positive control, yielding a 65% conversion rate while showing zero cross-reactivity with cysteine surrogates[3].

Application B: Synthesis of Ionizable Lipid Nanoparticles (LNPs)

Beyond analytical profiling, Boc-Lys-OMe·HCl is a critical building block (synthon) in the synthesis of drug delivery vehicles. The free

Quantitative Chemoselectivity Profiles

The following table summarizes the reactivity of various crosslinking chemistries against Boc-Lys-OMe·HCl versus a cysteine surrogate, providing a reference matrix for linker selection.

| Crosslinker / Electrophile Class | Intended Target | Reactivity with Boc-Lys-OMe (Lys Model) | Reactivity with Boc-Cys-OMe (Cys Model) | Reference |

| Divinylpyrimidine (DVP) | Cysteine | No Reaction | High (Full Conversion) | [1] |

| BDHI Electrophile | Cysteine | No Reaction (at pH 7.4) | High | [2] |

| 2-(2-Styrylcyclopropyl)ethanal | Lysine | High (65% Yield) | No Reaction | [3] |

| Standard NHS Esters | Lysine | High (at pH > 8.0) | Low to Moderate | General |

| Standard Maleimides | Cysteine | Very Low (at pH 7.0) | High (Rapid Kinetics) | General |

Experimental Workflows & Visualizations

Caption: Workflow for validating crosslinker chemoselectivity using amino acid surrogates.

Self-Validating Experimental Protocols

Protocol A: Chemoselectivity LC-MS Assay (Competition Model)

Objective: To validate the residue-specificity of a novel crosslinking reagent before applying it to complex protein mixtures. Self-Validation Design: By running Cys and Lys models in the same environment, and tracking the mass of the hydrolyzed crosslinker, we prevent false-negative selectivity assignments caused by linker instability.

-

Reagent Preparation: Prepare 100 mM stock solutions of Boc-Lys-OMe·HCl and Boc-Cys-OMe in anhydrous DMSO.

-

Causality: Anhydrous DMSO prevents the premature aqueous hydrolysis of moisture-sensitive crosslinkers (e.g., NHS esters) prior to the reaction initiation.

-

-

Buffer System Setup: In a 1.5 mL microcentrifuge tube, combine 890 µL of 100 mM Sodium Bicarbonate buffer (pH 8.0) with 100 µL of the amino acid surrogate stock (final concentration: 10 mM).

-

Causality: The

-amine has a pKa of ~10.5. At pH 8.0, a small but sufficient fraction of the amine is deprotonated and nucleophilically active, accurately mimicking the microenvironment of highly reactive lysines on protein surfaces.

-

-

Reaction Initiation: Add 10 µL of a 100 mM crosslinker stock (final concentration: 1 mM) to the mixture. Vortex immediately and incubate at 37°C.

-

Causality: Using a 10-fold molar excess of the amino acid surrogate ensures pseudo-first-order kinetics. The reaction rate depends solely on the crosslinker, simplifying LC-MS kinetic tracking.

-

-

Quenching: At predetermined intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench by adding 50 µL of 2% Formic Acid in Acetonitrile.

-

Causality: Formic acid drops the pH below 4.0, instantly protonating the

-amine and halting nucleophilic attack. Acetonitrile precipitates buffer salts prior to LC-MS injection.

-

-

LC-MS Analysis: Inject the quenched samples into the LC-MS. Monitor for the mass of the unreacted surrogate, the crosslinker-surrogate adduct, and the hydrolyzed crosslinker.

Protocol B: Synthesis of a Lysine-Based Ionizable Lipid Core

Objective: To conjugate a fatty acid tail to the

-

Carboxylate Activation: Dissolve 1.0 eq of a fatty acid (e.g., linoleic acid) in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir for 2 hours at room temperature.

-

Causality: EDC activates the carboxylate, while NHS stabilizes the reactive intermediate against rapid hydrolysis, forming a stable amine-reactive ester.

-

-

Conjugation: Add 1.1 eq of Boc-Lys-OMe·HCl and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. Stir overnight.

-

Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the Boc-Lys-OMe, freeing the

-amine for nucleophilic attack on the NHS ester without competing for the electrophile[4].

-

-

Purification: Wash the organic layer sequentially with 5% citric acid, 10% NaHCO3, and brine. Dry over Na2SO4 and concentrate under vacuum.

-

Causality: Citric acid removes unreacted DIPEA and free amines; NaHCO3 removes unreacted fatty acids and residual NHS, ensuring high purity of the lipid precursor.

-

References

-

[1] Walsh, S. J., et al. "A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates." Chemical Science (2018). URL:[Link]

-

[4] Love, K. T., et al. "Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery." Bioconjugate Chemistry (2010). URL:[Link]

-

[3] Migneault, I., et al. "Protein-Modification of Lysine with 2-(2-Styrylcyclopropyl)ethanal." ChemRxiv (2021). URL:[Link]

-

[2] "Covalent Inhibition by a Natural Product-Inspired Latent Electrophile." PMC - NIH. URL:[Link]

Sources

- 1. A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04645J [pubs.rsc.org]

- 2. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Orthogonal Lysine Derivatives from Boc-Lys-OMe

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

In advanced peptide synthesis, bioconjugation, and the development of targeted therapeutics (such as PSMA ligands and antibody-drug conjugates), the precise spatial arrangement of functional groups is paramount. The lysine residue, with its highly nucleophilic

Starting with Boc-Lys-OMe·HCl (N-

This application note details the mechanistic causality and self-validating protocols for synthesizing three critical orthogonal derivatives: Boc-Lys(Fmoc)-OMe , Boc-Lys(Alloc)-OMe , and Boc-Lys(Z)-OMe .

Mechanistic Insights & Reagent Dynamics (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the standard "recipe" and understand the chemical causality driving these reactions.

The Superiority of NHS Esters over Chloroformates

When installing the Fmoc or Z (Cbz) protecting groups, the use of N-hydroxysuccinimide (NHS) esters (e.g., Fmoc-OSu, Z-OSu) is strictly preferred over their corresponding chloroformates (Fmoc-Cl, Z-Cl).

-

Causality: Chloroformates are highly reactive and generate hydrochloric acid (HCl) as a byproduct. In the presence of the acid-labile Boc group, localized spikes in acidity can cause premature

-amine deprotection, leading to unwanted polymerization or dipeptide formation. NHS esters react via a milder tetrahedral intermediate, releasing water-soluble N-hydroxysuccinimide, which is easily cleared during aqueous workup[2][3].

Base Selection: DIPEA vs. TEA

-

Causality: N,N-Diisopropylethylamine (DIPEA) is favored over Triethylamine (TEA). While both are sufficient to neutralize the starting hydrochloride salt, TEA is more nucleophilic. In Fmoc protection, excess TEA can act as a base to prematurely deprotonate the acidic fluorenyl proton, leading to dibenzofulvene elimination and loss of the newly installed Fmoc group. DIPEA’s steric bulk prevents this side reaction, ensuring high yields.

Visualized Synthetic Pathways

Divergent synthesis of orthogonal lysine derivatives from Boc-Lys-OMe.

Mechanistic sequence of ε-amine acylation using Fmoc-OSu and DIPEA.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the chemical integrity of the intermediate before proceeding to the next step.

Protocol A: Synthesis of Boc-Lys(Fmoc)-OMe

This derivative is ideal for solid-phase peptide synthesis (SPPS) where the

Reagents:

-

Boc-Lys-OMe·HCl: 1.0 eq (e.g., 5.0 g, 16.8 mmol)

-

Fmoc-OSu: 1.05 eq (5.95 g, 17.6 mmol)

-

DIPEA: 2.2 eq (6.4 mL, 37.0 mmol)

-

Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Procedure:

-

Preparation: Suspend Boc-Lys-OMe·HCl in anhydrous DCM in a round-bottom flask under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Neutralization: Add DIPEA dropwise over 10 minutes.

-

Validation Checkpoint 1: The cloudy suspension will become a clear, homogeneous solution, confirming the successful neutralization of the HCl salt and the liberation of the free

-amine.

-

-

Acylation: Add Fmoc-OSu portion-wise over 15 minutes to prevent rapid temperature spikes. Remove the ice bath and allow the reaction to stir at room temperature.

-

Reaction Monitoring: Stir for 2 hours.

-

Validation Checkpoint 2 (TLC): Elute with Hexane:Ethyl Acetate (1:1). Stain with Ninhydrin. The starting material spot (R_f ~0.1) will be Ninhydrin-positive (purple). The product spot (R_f ~0.6) will be Ninhydrin-negative and UV-active (254 nm), confirming complete conversion.

-

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 5% aqueous citric acid (

mL) to remove unreacted amine and DIPEA, followed by saturated aqueous -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. The crude product can be recrystallized from EtOAc/Hexanes to yield a white solid.

Protocol B: Synthesis of Boc-Lys(Alloc)-OMe

The Allyloxycarbonyl (Alloc) group is orthogonal to both Boc and Fmoc, requiring Palladium(0) catalyzed allyl transfer for deprotection. It is heavily utilized in the synthesis of cyclic peptides and complex BODIPY-tagged cytokines[4].

Reagents:

-

Boc-Lys-OMe·HCl: 1.0 eq

-

Allyl chloroformate (Alloc-Cl): 1.1 eq

-

DIPEA: 2.5 eq

-

Anhydrous DCM: 50 mL

Step-by-Step Procedure:

-

Preparation: Dissolve Boc-Lys-OMe·HCl in anhydrous DCM and cool strictly to 0 °C.

-

Neutralization: Add DIPEA dropwise.

-

Acylation: Dilute Alloc-Cl in 10 mL of DCM and add it dropwise via an addition funnel over 30 minutes.

-

Causality: Alloc-Cl is highly exothermic. Rapid addition will cause localized heating, leading to Boc degradation or allyl alcohol formation via hydrolysis.

-

-

Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

-

Validation Checkpoint (LC-MS): Aliquot 10

L, dilute in Methanol, and inject. Look for the disappearance of the SM mass (

-

-

Workup: Wash with 0.1 M HCl (

mL), saturated

Quantitative Data & Cleavage Matrix

To facilitate experimental design, the properties and orthogonal cleavage conditions of the synthesized derivatives are summarized below.

| Derivative | Protecting Group ( | Cleavage Reagent | Orthogonal To | Typical Yield | LC-MS |

| Boc-Lys(Fmoc)-OMe | Fmoc | 20% Piperidine in DMF | Boc, Alloc, Z, tBu | 88 - 92% | 483.2 |

| Boc-Lys(Alloc)-OMe | Alloc | Boc, Fmoc, Z, tBu | 85 - 90% | 345.2 | |

| Boc-Lys(Z)-OMe | Z (Cbz) | Fmoc, Alloc | 90 - 95% | 395.2 |

Note: If the free

References

- Source: nih.

- Source: preprints.

- Source: uea.ac.

- The deprotection of Lys(Mtt)

Sources

Mastering Lysine Modification: A Detailed Guide to the Functionalization of Lysine's ε-Amine using Boc-Lys-OMe

Introduction: The Strategic Importance of Lysine Functionalization

In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Among the proteinogenic amino acids, lysine stands out for its unique structural and chemical properties. Its side chain terminates in a primary amine (the ε-amino group), which is a potent nucleophile under physiological conditions. This reactivity makes lysine a primary target for chemical modification, enabling the attachment of a diverse array of functionalities, including fluorophores, biotin tags, polyethylene glycol (PEG) chains, and cytotoxic payloads for antibody-drug conjugates (ADCs).[1]

The challenge in lysine modification lies in achieving selectivity. A typical protein contains multiple lysine residues, and controlling which one reacts is a significant hurdle.[2] Furthermore, the α-amino group at the N-terminus of a peptide or protein exhibits similar reactivity. To overcome this, synthetic chemists employ protecting group strategies, allowing for the controlled and site-specific functionalization of a single lysine residue.

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the ε-amino group of lysine, using Nα-Boc-L-lysine methyl ester (Boc-Lys-OMe) as a versatile starting material. This approach is fundamental in solution-phase synthesis for creating well-defined, modified lysine building blocks that can be subsequently used in peptide synthesis or other bioconjugation strategies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative chemical principles.

The Cornerstone of Selectivity: Orthogonal Protection